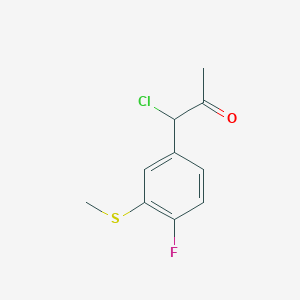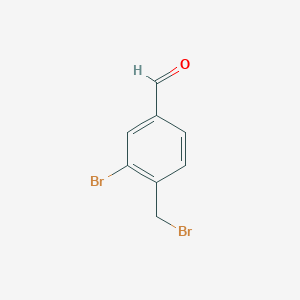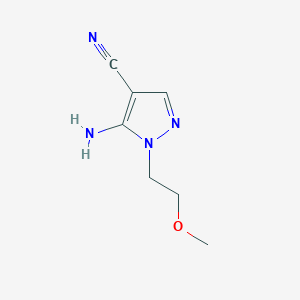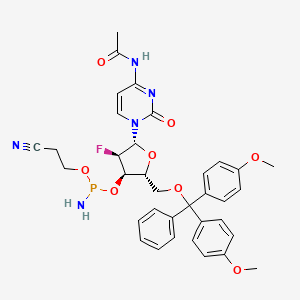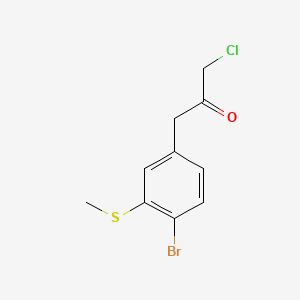
2-Chloro-4-fluoro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-5-methylphenol: is an organic compound with the molecular formula C7H6ClFO . It is a derivative of phenol, characterized by the presence of chlorine, fluorine, and methyl substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-fluoro-2-methylphenol, chlorination can be performed using a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-5-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalysts like titanium dioxide (TiO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), sodium hydroxide (NaOH), various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Chloro-4-fluoro-5-methylphenol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity and ability to interact with various molecular targets.
Agrochemicals: It is employed in the formulation of pesticides and herbicides, leveraging its chemical properties to enhance efficacy.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds, influencing its binding affinity and specificity . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-5-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom.
2-Fluoro-5-methylphenol: Similar structure but lacks the chlorine atom.
Comparison: The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C7H6ClFO |
|---|---|
Molecular Weight |
160.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 |
InChI Key |
KCTXUWOJVJOUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



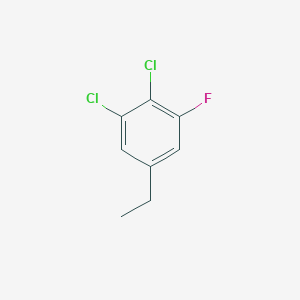

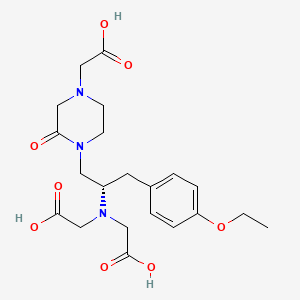
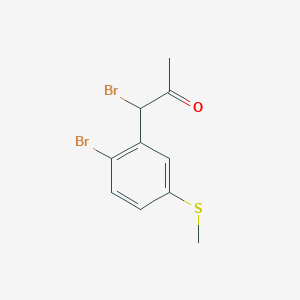
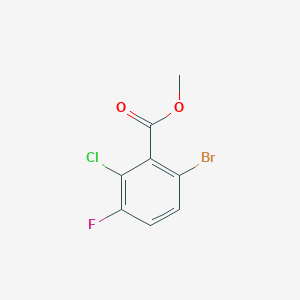
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)

